![molecular formula C8H7NOS B2623874 2-Oxo-2-phenylethanethioamide CAS No. 4602-31-7](/img/structure/B2623874.png)
2-Oxo-2-phenylethanethioamide
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Description
2-Oxo-2-phenylethanethioamide is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 . It is used for research purposes .
Physical And Chemical Properties Analysis
2-Oxo-2-phenylethanethioamide is a solid at room temperature . It has a predicted melting point of 80.78°C, a predicted boiling point of 298.94°C at 760 mmHg, a predicted density of 1.27 g/cm³, and a predicted refractive index of n20D 1.65 .Scientific Research Applications
Synthesis of Thiazoles and Thioethers
2-Oxo-2-phenylethanethioamide is used in the highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers . This synthesis is an important extension of the Hantzsch thiazole synthesis, which overcomes the drawbacks of earlier reported methods .
Medicinal Chemistry
Thiazoles, which can be synthesized using 2-Oxo-2-phenylethanethioamide, occupy a prominent position in medicinal chemistry due to their various biological activities such as anti-bacterial, antihypertensive, anti-inflammatory, anti-oxidant, antitumor, anti-HIV, antihyperlipidemic, antiprotozoal, antitubercular, and antimalarial .
Natural Products and Agrochemicals
Thiazoles and thioethers, which can be synthesized using 2-Oxo-2-phenylethanethioamide, are present in natural products and agrochemicals .
Pharmaceuticals
Thioethers, which can be synthesized using 2-Oxo-2-phenylethanethioamide, are present in pharmaceuticals .
Proteomics Research
2-Oxo-2-phenylethanethioamide is used as a biochemical for proteomics research .
Fragrance Fixative
In the perfume industry, 2-Oxo-2-phenylethanethioamide is used as a fixative to slow down the evaporation of fragrances .
properties
IUPAC Name |
2-oxo-2-phenylethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROJBKRFGRRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethanethioamide |
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